1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride
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Overview
Description
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a 6-methylpyridine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity .
Chemical Reactions Analysis
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride is widely used in scientific research due to its diverse applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
1-(6-Methylpyridine-2-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the 6-methylpyridine moiety.
1-(1-Methylpyrrolidine-2-carbonyl)piperazine dihydrochloride: Another compound with a similar structure but different substituents on the piperazine ring.
6-Methylpyridine-2-carboxaldehyde: A related compound used in the synthesis of various piperazine derivatives.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the 6-methylpyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17Cl2N3O |
---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(6-methylpyridin-2-yl)-piperazin-1-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14;;/h2-4,12H,5-8H2,1H3;2*1H |
InChI Key |
RYFVEMQCCUVBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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